

Receptor Binding Profile and Functional Activity

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Compound Focus: N-Desmethylozapine

CAS No.: 6104-71-8

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The table below summarizes the key receptor interactions of **N-Desmethylozapine**, detailing its binding affinity and functional role at various targets.

Receptor Type	Binding Affinity / Potency	Functional Activity & Role
M1 Muscarinic	IC ₅₀ = 55 nM (binding) [1]; EC ₅₀ = 115 nM (calcium flux assay) [1]	Allosteric Agonist/Partial Agonist. Potentiates NMDA receptor currents; increases cortical ACh and DA release [1] [2].
D2/D3 Dopamine	--	Partial Agonist. Weakly activates D2 and D3 receptors; potential for fewer motoric side effects [3] [4].
5-HT2A Serotonin	--	Inverse Agonist. Blocks serotonin receptor activity, a common feature of atypical antipsychotics [3].
δ-Opioid (DOR)	EC ₅₀ = 6.40 (cAMP assay); pEC ₅₀ = 7.24 ([³⁵ S]GTPγS binding) [5] [6]	Full Agonist. Inhibits cAMP formation and stimulates ERK1/2 phosphorylation [5] [6].

Detailed Experimental Protocols

To characterize NDMC's complex pharmacology, several rigorous experimental methodologies are employed.

Radioligand Binding Assays

- **Purpose:** Determine binding affinity (K_i/IC_{50}) and selectivity for specific receptors [1] [5].
- **Typical Protocol:**
 - **Membrane Preparation:** Use membranes from cell lines (e.g., CHO cells) stably expressing human cloned receptors (M1-M5, DOR, etc.) [1] [5].
 - **Incubation:** Incubate membranes with a fixed concentration of a radioactive ligand (e.g., [3H]N-methylscopolamine for muscarinic receptors, [3H]naltrindole for DOR) and varying concentrations of NDMC [1] [5].
 - **Filtration and Measurement:** Terminate the assay by rapid filtration to separate bound from free radio-ligand. Measure the bound radioactivity using a scintillation counter [1].
 - **Data Analysis:** Determine IC_{50} values from competition curves. The K_i value is calculated using the Cheng-Prusoff equation [5].

Functional Assays for Efficacy

- **Purpose:** Determine if NDMC acts as an agonist, antagonist, or inverse agonist, and measure its potency (EC_{50}) and intrinsic efficacy [1] [5].
- **Common Functional Assays:**
 - **GTPyS Binding:** Measures G-protein activation. Used to demonstrate NDMC's full agonist activity at the δ -opioid receptor [5].
 - **Calcium Flux (FLIPR):** Measures intracellular calcium mobilization, used to characterize M1 receptor agonism [1].
 - **cAMP Accumulation:** Measures inhibition of forskolin-stimulated cAMP production, used for G_i -coupled receptors like DOR [5].
 - **Phosphatidylinositol (PI) Turnover:** Measures phospholipase C activation, used for G_q -coupled receptors like M1 [1].

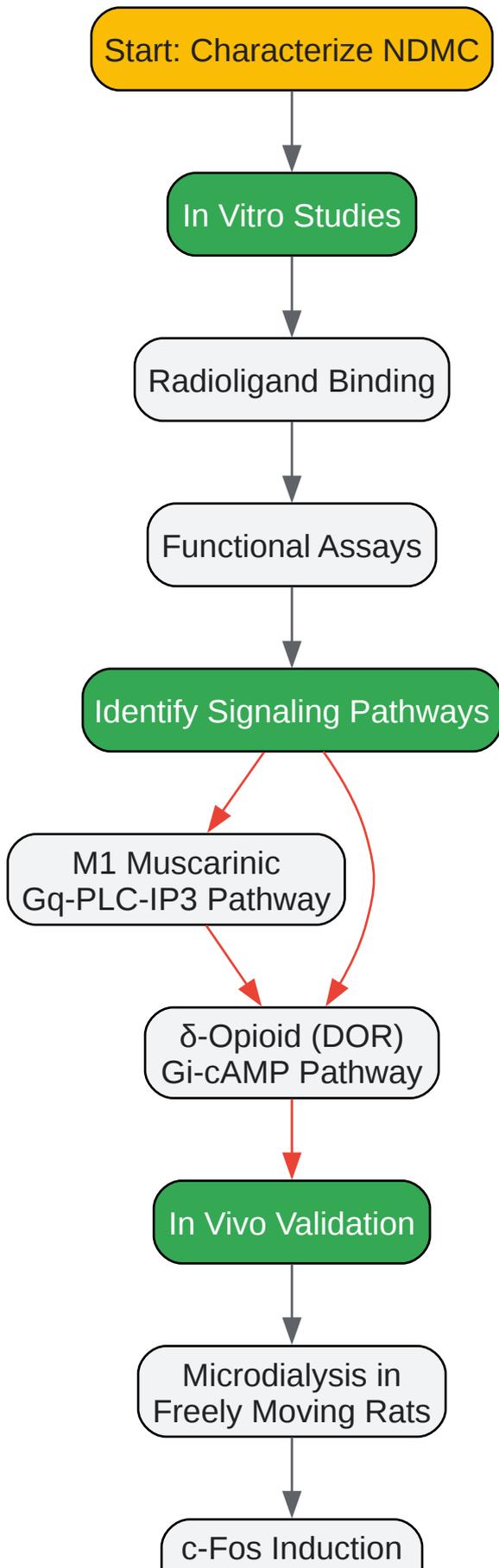
In Vivo Microdialysis

- **Purpose:** To confirm receptor-mediated functional effects in the live brain [2].
- **Typical Protocol:**

- **Surgery:** Implant a microdialysis guide cannula into a specific brain region (e.g., medial prefrontal cortex or hippocampus) of an awake, freely moving rat [2].
- **Perfusion:** Perfuse the brain region with an artificial cerebrospinal fluid [2].
- **Drug Administration and Sampling:** Administer NDMC systemically (e.g., 10-20 mg/kg subcutaneously) and collect dialysate samples at regular intervals [2].
- **Sample Analysis:** Measure extracellular levels of neurotransmitters like acetylcholine and dopamine using high-performance liquid chromatography (HPLC) [2].
- **Pharmacological Blockade:** Co-administer a selective receptor antagonist (e.g., telenzepine for M1 receptors) to confirm the specific mechanism of action [2].

Experimental Workflow and Signaling Pathways

The following diagram maps the logical workflow from initial *in vitro* binding to final *in vivo* validation, connecting the experimental protocols to the signaling pathways investigated.

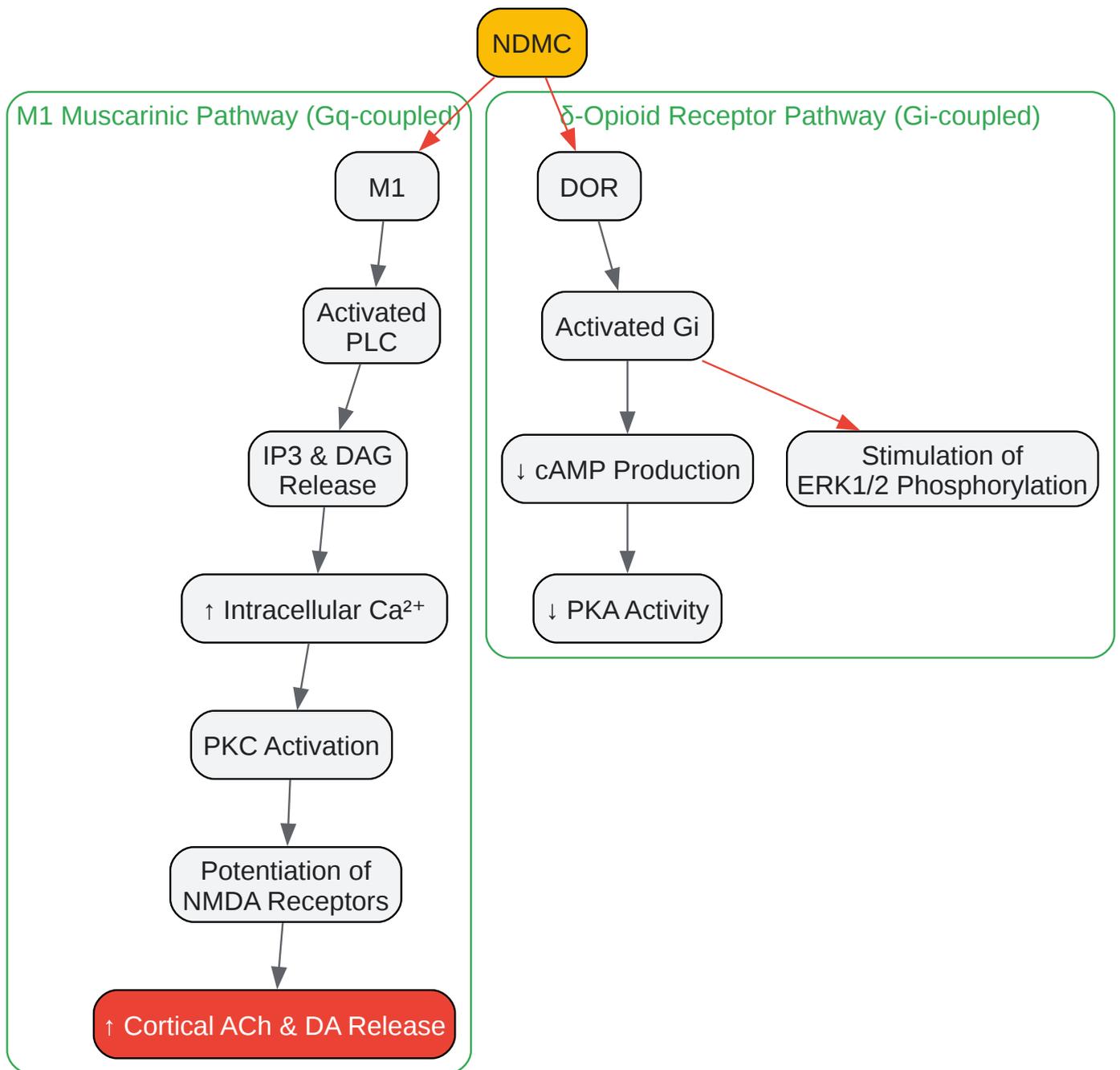


(Brain Mapping)

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Experimental workflow from receptor binding to in vivo validation

NDMC's therapeutic potential arises from its combined effects on several key signaling pathways, illustrated as follows:



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NDMC's core signaling pathways via M1 muscarinic and δ-opioid receptors

Research Implications and Future Directions

NDMC's unique multi-receptor profile presents several promising implications and challenges for drug development.

- **Potential for Enhanced Cognitive Treatment:** Unlike most antipsychotics that block M1 receptors, NDMC's M1 agonism may directly improve cognitive deficits in schizophrenia by boosting acetylcholine and dopamine in the cortex and potentiating NMDA function [1] [2].
- **Novel Mechanisms for Mood and Affect:** Its efficacy as a δ -opioid receptor agonist suggests a potential role in modulating mood and affective states [5].
- **Challenges as a Stand-Alone Antipsychotic:** Preclinical studies indicate that NDMC alone may have limited efficacy in classic animal models of antipsychotic action, potentially due to its low D2 occupancy and partial agonist profile [4].
- **Promising Therapeutic Strategies:** Future development may focus on NDMC as an adjunctive therapy to enhance cognition with existing antipsychotics, or as a stand-alone treatment for cognitive and negative symptoms [3] [4].

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